molecular formula C13H14N2O6 B2465408 1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid CAS No. 886360-81-2

1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B2465408
CAS No.: 886360-81-2
M. Wt: 294.263
InChI Key: LIARZWMNGSKJPA-UHFFFAOYSA-N
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Description

1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid is a notable compound in organic chemistry, recognized for its unique structure and diverse applications. This compound features a piperidine ring with a carboxylic acid group and a nitro group attached to a phenyl ring, significantly impacting its chemical behavior and utility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid typically involves the nitration of a piperidine derivative followed by carboxylation. The nitration process introduces the nitro group to the phenyl ring, while carboxylation adds the carboxylic acid groups. Common reagents used in these reactions include nitric acid for nitration and carbon dioxide for carboxylation .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and carboxylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a precursor in the synthesis of bioactive molecules.

    Medicine: Investigated for its role in drug development, particularly in modifying biological activity.

    Industry: Utilized in materials science for the synthesis of advanced materials

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity and interaction of the compound with other chemical entities. This can lead to the formation of stable complexes and facilitate various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid stands out due to the presence of both carboxylic acid and nitro groups, which impart unique reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(2-carboxy-4-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c16-12(17)8-3-5-14(6-4-8)11-2-1-9(15(20)21)7-10(11)13(18)19/h1-2,7-8H,3-6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIARZWMNGSKJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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